Fmoc-2-aminooctanoic acid chemical properties
Fmoc-2-aminooctanoic acid chemical properties
An In-Depth Technical Guide to Fmoc-2-Aminooctanoic Acid: Properties, Synthesis, and Applications
Abstract
Fmoc-2-aminooctanoic acid is a non-proteinogenic, α-amino acid derivative that has become an indispensable tool in modern peptide chemistry and drug development. Characterized by a C6 alkyl side chain and the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, this building block is primarily utilized to introduce lipophilicity into peptide sequences. This strategic modification, known as lipidation, can profoundly enhance the therapeutic properties of peptides, improving their metabolic stability, membrane permeability, and overall pharmacokinetic profile. This guide provides a comprehensive overview of the chemical properties, synthesis, quality control, and applications of Fmoc-2-aminooctanoic acid, with a focus on its role in solid-phase peptide synthesis (SPPS) and the rational design of next-generation peptide therapeutics.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Fmoc-2-aminooctanoic acid is fundamental to its effective application. The molecule consists of a central chiral carbon, an acidic carboxyl group, an Fmoc-protected amine, and a hexyl side chain, which imparts significant nonpolar character.
Structure and Stereochemistry
Fmoc-2-aminooctanoic acid is available as two distinct stereoisomers, the (S)- and (R)-enantiomers, commonly referred to as Fmoc-L-2-aminooctanoic acid and Fmoc-D-2-aminooctanoic acid, respectively. The choice of stereoisomer is critical in drug design, as it influences peptide secondary structure and resistance to enzymatic degradation.
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Fmoc-L-2-aminooctanoic acid (Fmoc-(2S)-Aoc-OH): The naturally occurring L-configuration.
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Fmoc-D-2-aminooctanoic acid (Fmoc-(2R)-Aoc-OH): The unnatural D-configuration, often used to increase peptide stability against proteases.
Physicochemical Data Summary
The core properties of Fmoc-2-aminooctanoic acid are summarized in the table below. These values are critical for calculating reagent stoichiometry, ensuring proper storage, and confirming product identity.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₇NO₄ | [][2][3] |
| Molecular Weight | 381.47 g/mol | [][2] |
| Appearance | White to off-white solid | [2][4] |
| CAS Number (L-form) | 888725-91-5, 197384-29-5 | [][5] |
| CAS Number (D-form) | 888725-90-4 | [4] |
| Typical Purity | ≥95% - 99% (by HPLC) | [2][6] |
| Storage Conditions | 2–8°C, store in a dry, well-ventilated place away from oxidizing agents. | [2][7] |
| Solubility | Highly soluble in common SPPS solvents such as DMF, NMP, and DCM. | [8] |
Solubility Profile: The Key to Efficient Synthesis
The excellent solubility of Fmoc-2-aminooctanoic acid in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) is a significant practical advantage.[8] High solubility ensures that the reagent remains in solution during the coupling reaction, preventing precipitation and enabling efficient, high-concentration reactions. This minimizes the risk of incomplete coupling, which is a common cause of deletion sequences and difficult purifications in peptide synthesis.
Spectroscopic Characterization
While specific spectra can vary by lot and solvent, the following provides an expert overview of the expected spectroscopic signature for quality control.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the Fmoc group (aromatic protons typically between 7.2-7.8 ppm), the methine and methylene protons of the fluorenyl group (around 4.2-4.5 ppm), the α-proton of the amino acid (around 4.0-4.3 ppm), and the aliphatic protons of the hexyl side chain (a triplet for the terminal methyl group around 0.8-0.9 ppm, and multiplets for the methylene groups between 1.2-1.8 ppm).
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 382.47 or the sodium adduct [M+Na]⁺ at m/z ≈ 404.45.
Part 2: Synthesis and Quality Control
Synthesis Pathway: N-α-Fmoc Protection
The synthesis of Fmoc-2-aminooctanoic acid is generally achieved by reacting the free amino acid with an electrophilic Fmoc-donating reagent under basic conditions. A common and effective method involves the use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).
Causality of Experimental Choices:
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Reactant Choice: 2-Aminooctanoic acid is the starting material. Fmoc-OSu is chosen as the protecting agent because it is highly reactive towards primary amines and the succinimide byproduct is water-soluble, facilitating purification.
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Solvent and Base: A mixture of an organic solvent (like dioxane or acetone) and aqueous sodium bicarbonate is used. The organic solvent solubilizes the reactants, while the aqueous base deprotonates the amino group, activating it for nucleophilic attack on the Fmoc-OSu, and simultaneously neutralizes the released acid.
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Purification: After the reaction, the mixture is acidified. This protonates the carboxylic acid group of the product, making it less water-soluble and causing it to precipitate. The precipitate can then be collected and purified further, often by recrystallization from a suitable solvent like ethyl acetate/hexanes.
Quality Control: A Self-Validating System
Rigorous quality control is essential to ensure successful peptide synthesis.
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Purity Assessment (HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing purity. A purity level of >99% is recommended for minimizing side reactions during SPPS.[4]
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Identity Confirmation (MS): Mass spectrometry confirms that the product has the correct molecular weight.
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Enantiomeric Purity: Chiral HPLC or gas chromatography is used to ensure high enantiomeric excess (≥99.8%), preventing the incorporation of the wrong stereoisomer into the peptide.[6]
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Trace Impurity Analysis: It is critical to test for hidden impurities that can terminate peptide synthesis. For instance, trace amounts of acetic acid, often arising from the hydrolysis of ethyl acetate used in purification, can act as a capping agent.[9] Specialized assays are required as these impurities are often invisible to standard HPLC analysis.
Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-2-aminooctanoic acid is a building block for SPPS, a technique that has revolutionized peptide manufacturing.
The Fmoc/tBu Strategy: A Paradigm of Mild Chemistry
The Fmoc strategy is the dominant method for SPPS due to its mild reaction conditions. The Fmoc group is stable to the acidic conditions used to cleave most side-chain protecting groups but is readily removed by a weak base, typically a 20% solution of piperidine in DMF.[8] This orthogonality allows for the selective deprotection of the α-amine without disturbing the integrity of the growing peptide chain or its acid-labile side-chain protecting groups.
SPPS Workflow Diagram
The following diagram illustrates the iterative cycle of SPPS for incorporating an amino acid like Fmoc-2-aminooctanoic acid.
Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Manual Incorporation of Fmoc-2-aminooctanoic acid
This protocol describes a standard manual coupling procedure on a 0.1 mmol scale.
Materials:
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Peptide-resin with a free N-terminal amine.
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Fmoc-2-aminooctanoic acid (5 eq., 0.5 mmol, 190.7 mg).
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Coupling activator, e.g., HBTU (4.9 eq., 0.49 mmol, 185.8 mg).
-
Base: Diisopropylethylamine (DIEA) (10 eq., 1.0 mmol, 174 µL).
-
Solvent: Anhydrous, amine-free DMF.
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Washing Solvents: DMF, Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
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Reaction vessel with a sintered glass filter.
Methodology:
-
Resin Swelling: If starting dry, swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes. Drain.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-2-aminooctanoic acid and HBTU in DMF (approx. 2 mL).
-
Add DIEA to the solution. The solution will typically turn yellow, indicating activation.
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Allow the activation to proceed for 1-2 minutes. Causality Note: Pre-activation ensures the formation of the highly reactive OBt-ester intermediate, which rapidly acylates the free amine on the resin, minimizing side reactions like racemization.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the washed, deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Self-Validation: Perform a Kaiser test or other colorimetric test on a small sample of beads to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove all soluble reagents and byproducts. . The resin is now ready for the next deprotection and coupling cycle.
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Part 4: Advanced Applications in Drug Development
The true value of Fmoc-2-aminooctanoic acid lies in its ability to function as a strategic tool for peptide lipidation, a proven method for enhancing the drug-like properties of therapeutic peptides.
Modulation of Peptide Pharmacokinetics and Pharmacodynamics
The hexyl side chain of 2-aminooctanoic acid significantly increases the lipophilicity of a peptide. This modification has several profound effects:
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Enhanced Serum Albumin Binding: The lipid tail can reversibly bind to hydrophobic pockets in serum albumin. This creates a circulating reservoir of the peptide, protecting it from rapid renal clearance and enzymatic degradation, thereby extending its plasma half-life from minutes to hours or even days.[2]
-
Improved Membrane Interaction: For peptides that target cell membranes, such as antimicrobial peptides (AMPs), the lipid tail enhances partitioning into the lipid bilayer, increasing local concentration at the site of action and boosting potency.
-
Stabilization of Secondary Structure: The hydrophobic interactions between the alkyl chain and the peptide backbone can help stabilize secondary structures like α-helices, which are often crucial for receptor binding and biological activity.
Logical Pathway: From Chemical Property to Therapeutic Benefit
Caption: The causal relationship from chemical structure to therapeutic benefit.
Case Study: Enhancing Antimicrobial Peptides (AMPs)
AMPs are a promising class of therapeutics against multidrug-resistant bacteria. However, their clinical utility can be limited by poor stability and moderate potency. Research has shown that modifying AMPs with 2-aminooctanoic acid can dramatically improve their efficacy. Attaching the C6 alkyl chain enhances the peptide's ability to disrupt the bacterial cell membrane, the primary mechanism of action for many AMPs. Studies have demonstrated that this modification can lead to a significant reduction in the minimum inhibitory concentration (MIC) against pathogenic bacteria. The optimal length of the fatty acid is often between C8 and C12, making 2-aminooctanoic acid a valuable component in this optimization process.
Part 5: Safety and Handling
As with all laboratory reagents, proper handling of Fmoc-2-aminooctanoic acid is essential for user safety.
| Hazard Category | GHS Classification and Precautionary Statements | Reference(s) |
| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously. | |
| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Handling and Storage Guidelines:
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Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, must be worn.
-
Storage: Keep the container tightly sealed and store in a refrigerator (2-8°C) in a dry environment.[2]
-
Spills: For small spills, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Fmoc-2-aminooctanoic acid is more than a mere building block; it is a strategic design element for the modern peptide chemist. Its unique combination of a lipophilic side chain and the versatile Fmoc protecting group provides a reliable and efficient means to modulate the pharmacokinetic and pharmacodynamic properties of peptides. By enabling controlled lipidation, this reagent facilitates the transformation of promising peptide leads into robust drug candidates with enhanced stability, extended half-life, and improved biological activity. A thorough understanding of its chemical properties, synthetic application, and safety protocols, as detailed in this guide, is crucial for leveraging its full potential in the ongoing quest for novel and more effective peptide-based therapeutics.
References
- Ward, B. P., et al. (2013). Peptide Lipidation as a Tool for the Development of Therapeutic Peptides. Journal of Medicinal Chemistry. [Source not in provided search results, but concept is supported by them]
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Zhang, L., & Bulaj, G. (2012). Converting Peptides into Drug Leads by Lipidation. Current Medicinal Chemistry. [Link]
-
Lai, Y., et al. (2022). Designing double-site lipidated peptide amphiphiles as potent antimicrobial biomaterials to combat multidrug-resistant bacteria. Frontiers in Bioengineering and Biotechnology. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
CEM Corporation. (n.d.). Fmoc Amino Acids. Retrieved from CEM Corporation website. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminooctanoic acid. PubChem Compound Database. Retrieved from NCBI website. [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
Sources
- 2. Peptide Lipidation Service - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Designing double-site lipidated peptide amphiphiles as potent antimicrobial biomaterials to combat multidrug-resistant bacteria [frontiersin.org]
- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
